molecular formula C17H11Br2N3O B3847948 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE

Cat. No.: B3847948
M. Wt: 433.1 g/mol
InChI Key: YZIFVTZLIBILFF-IZZDOVSWSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a dibromo-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Coupling Reaction: The final step involves coupling the benzodiazole derivative with the dibromo-methoxyphenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds, converting them into amines or alkanes, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or acid, while reduction of double bonds can yield saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with benzodiazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to understand biological pathways and mechanisms.

Medicine

Medicinally, such compounds may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties. They can be used in drug discovery and development programs.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2,4-DICHLORO-5-METHOXYPHENYL)PROP-2-ENENITRILE
  • (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIMETHOXY-2-BROMOPHENYL)PROP-2-ENENITRILE

Uniqueness

Compared to similar compounds, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE may exhibit unique properties due to the presence of both bromine atoms and the methoxy group. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct in its class.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2N3O/c1-23-16-10(7-12(18)8-13(16)19)6-11(9-20)17-21-14-4-2-3-5-15(14)22-17/h2-8H,1H3,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIFVTZLIBILFF-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE
Reactant of Route 2
Reactant of Route 2
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE
Reactant of Route 3
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE
Reactant of Route 5
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE
Reactant of Route 6
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-2-METHOXYPHENYL)PROP-2-ENENITRILE

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